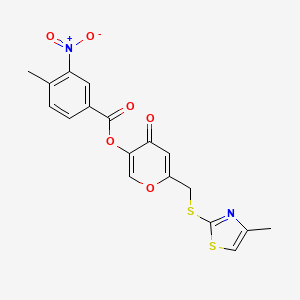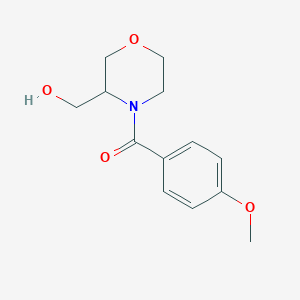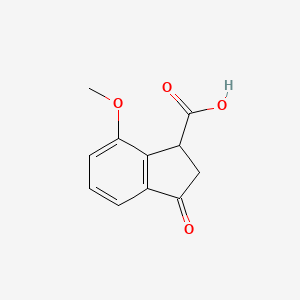![molecular formula C10H13N3O3 B2886299 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006435-17-1](/img/structure/B2886299.png)
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a research chemical with the CAS Number: 1006435-17-1 . It has a molecular weight of 223.23 . The IUPAC name for this compound is 3-{3-[(cyclopropylamino)carbonyl]-1H-pyrazol-1-yl}propanoic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O3/c14-9(15)4-6-13-5-3-8(12-13)10(16)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,16)(H,14,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.23 . It has a boiling point of 548.6±30.0 ℃ at 760 mmHg . The density of the compound is 1.5±0.1 g/cm3 . The compound has a topological polar surface area of 84.2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds like pyrazoles and furanones. Huang and Zhou (2002) demonstrated a cyclization reaction using cyclopropylideneacetic acids to synthesize furanones and pyranones, highlighting the versatility of these compounds in organic synthesis (Huang & Zhou, 2002).
Formation of Pyrazole Derivatives : Xue et al. (2016) reported on the use of cyclopropylcarbamoyl derivatives to create 1,3,5-trisubstituted pyrazoles, employing a Bronsted acid-mediated annulation process. This method allows for the creation of structurally diverse pyrazole derivatives, which have potential applications in drug development and material science (Xue, Liu, Qing, & Wang, 2016).
Antimicrobial Agent Synthesis : Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, including pyrazole derivatives, which have shown promising results as antimicrobial agents. These compounds could have significant applications in the development of new antibiotics and treatments for infectious diseases (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis of Polysubstituted Cyclopropanes : Research by García Ruano et al. (2006) involved the use of sulfinylpyrazolines, derived from similar compounds, for the stereoselective denitrogenation into cyclopropanes under Yb(OTf)3 catalysis. This method provides a new route to enantiomerically pure polysubstituted cyclopropanes, which are valuable in pharmaceutical and material sciences (García Ruano, Peromingo, Martín, & Tito, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9(15)4-6-13-5-3-8(12-13)10(16)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTILQYFZBPOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

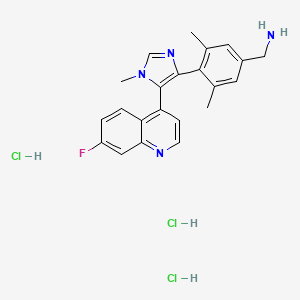
![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)
![Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2886222.png)
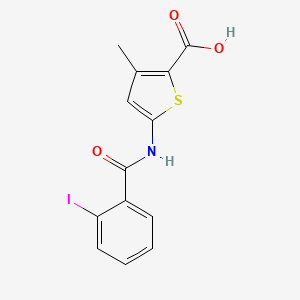
![(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2886224.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)

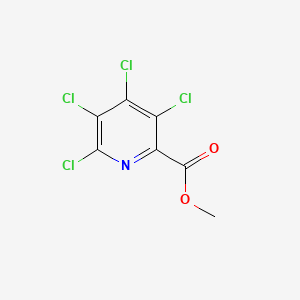
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)
